N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a dihydropyridine core functionalized with a piperidine-1-sulfonyl group at position 5 and an N-(3-ethylphenyl)acetamide side chain. Its synthesis likely involves coupling reactions between acetamide precursors and sulfonated dihydropyridine intermediates, as inferred from analogous pathways in .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-7-6-8-17(13-16)21-19(24)15-22-14-18(9-10-20(22)25)28(26,27)23-11-4-3-5-12-23/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVKXFVGOPFACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNOS, with a molecular weight of 403.5 g/mol. The compound features several functional groups that contribute to its biological activity, including a piperidine sulfonamide moiety and a dihydropyridine structure.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 403.5 g/mol |
| LogP (Partition Coefficient) | 1.938 |
| Water Solubility (LogSw) | -2.64 |
| Acid Dissociation Constant (pK) | 13.09 |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antibacterial Activity : Preliminary studies have shown that derivatives with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds containing piperidine and sulfonamide groups have been reported to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The incorporation of dihydropyridine moieties is often linked to anticancer activity due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
- Tyrosine Kinase Inhibition : Some studies suggest that related compounds can act as inhibitors of tyrosine kinases, which play crucial roles in cell growth and survival . This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
Antibacterial Activity
A study evaluating various acetamide derivatives found that certain compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µM against E. coli and P. aeruginosa. The presence of the piperidine ring was critical for this activity .
Anticancer Studies
In vitro assays on cancer cell lines have indicated that compounds similar to this compound can induce apoptosis through the activation of caspase pathways. One study reported that these compounds significantly reduced cell viability in breast cancer cell lines by promoting mitochondrial dysfunction .
Comparison with Similar Compounds
Fluorophenyl vs. Ethylphenyl Analogues
The compound N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide () is a direct structural analogue, differing only in the phenyl substituent (4-fluoro vs. 3-ethyl).
Benzothiazole Derivatives
EP 3 348 550A1 () lists benzothiazole-2-yl acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide . These compounds feature aromatic benzothiazole cores instead of dihydropyridine. Benzothiazoles are planar and rigid, favoring π-π stacking in target binding, while dihydropyridines offer partial saturation, enabling conformational flexibility. The trifluoromethyl group in these derivatives enhances metabolic stability compared to the ethylphenyl group in the target compound .
Thiadiazole-Based Acetamides
details 1,3,4-thiadiazol-2-yl acetamides (e.g., N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide). These compounds exhibit sulfur-containing heterocycles with thioether or sulfonyl linkages. The dihydropyridine core in the target compound may confer distinct electronic properties compared to the electron-deficient thiadiazole ring. Notably, thiadiazole derivatives in show higher melting points (132–170°C), suggesting greater crystallinity than the target compound, which is unreported but hypothesized to have moderate solubility due to the ethylphenyl group .
Functional Group Analysis
Sulfonyl vs. Thioether Groups
The piperidine-1-sulfonyl group in the target compound contrasts with thioether substituents (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide in ). Thioethers, while less polar, may offer redox-active properties or enhanced membrane penetration .
Piperidine vs. Other Heterocycles
Piperidine-sulfonyl groups (target compound) differ from piperidin-4-yl oxadiazole derivatives in (e.g., N-substituted 2-(5-substituted-1,3,4-oxadiazol-2-ylthio)acetamides ). Piperidine’s aliphatic nature versus oxadiazole’s aromaticity influences electron distribution and steric bulk, affecting binding to hydrophobic pockets or enzymatic active sites .
Comparative Data Table
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